molecular formula C13H18ClNO3S B2836754 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester CAS No. 554423-83-5

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B2836754
CAS No.: 554423-83-5
M. Wt: 303.8
InChI Key: JODIIXWJOSLNFW-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester: Lacks the chloroacetyl group, making it less reactive.

    2-(2-Bromo-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

    2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of an isobutyl group, which can influence its physical and chemical properties.

Uniqueness

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of both the chloroacetyl and isobutyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-4-18-13(17)11-9(5-8(2)3)7-19-12(11)15-10(16)6-14/h7-8H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODIIXWJOSLNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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